Bis(trimethylsilyl)methane
Overview
Description
Bis(trimethylsilyl)methane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon bonds. These compounds are of interest due to their unique chemical and physical properties, which make them useful in various applications, including materials science and synthetic chemistry.
Synthesis Analysis
The synthesis of bis(trimethylsilyl)methane derivatives can be achieved through different pathways. For instance, tris(trimethylsilyl)methanethiol can be converted into bis(trimethylsilyl)methanethiol, which can then be used to synthesize bis- and tris(trimethylsilyl)methyl alkanethiosulfinate esters. These esters can further react to form alkyl trimethylsilyldithioformates . Another synthesis route involves the reaction of tris(trimethylsilyl)silyllithium with dichloromethyl methyl ether, leading to the formation of methoxy-bis[tris(trimethylsilyl)silyl]methane . Additionally, bis(alkyldihydroxysilyl)methanes can be prepared by hydrolyzing bis(alkyldichlorosilyl)methanes using aniline as an HCl scavenger .
Molecular Structure Analysis
The molecular structure of bis(trimethylsilyl)methane derivatives can exhibit significant distortions due to the steric demands of the trimethylsilyl groups. For example, in methoxy-bis[tris(trimethylsilyl)silyl]methane, the central Si–C–Si angle is widened to 132.7°, and the trimethylsilyl groups are pressed together, resulting in an average Si–Si–Si angle of 105.6° . Similarly, dimethylamino-bis[tris(trimethylsilyl)silyl]methane shows a central Si–C–Si angle of 132.6° .
Chemical Reactions Analysis
Bis(trimethylsilyl)methane and its derivatives can undergo various chemical reactions. For instance, bis(trimethylsilyl)methanesulfonyl and tris(trimethylsilyl)methanesulfonyl chlorides can react with nucleophiles to yield products derived from bis(trimethylsilyl)sulfene . The reactivity of these compounds is influenced by the presence of the trimethylsilyl groups, which can affect the stability and outcome of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(trimethylsilyl)methane derivatives are influenced by their molecular structure. The presence of bulky trimethylsilyl groups can lead to high thermal stability, as observed in bis(alkyldihydroxysilyl)methanes, which are stable below their melting points . The steric hindrance caused by these groups can also affect the bond angles and lengths within the molecule, as seen in the case of methoxy-bis[tris(trimethylsilyl)silyl]methane .
Scientific Research Applications
Versatile C1 Building Block
Bis(trimethylsilyl)methane is recognized for its versatility as a C1 building block in organic chemistry. Its applications span various reactions, including Peterson olefination and Kumada cross-coupling reactions with aryl and vinyl halides. This chemical's ability to participate in the synthesis of methylenephosphine analogs and serve as a sterically demanding ligand for main group and transition metal complexes highlights its broad utility in synthetic chemistry (Williams & Walsh, 2010).
Electron Affinity and Bond Dissociation Energies
The electron affinity and bond dissociation energies of bis(trimethylsilyl)methane have been a subject of study. For instance, its electron affinity was compared with that of bis(dimethylphosphino)methane, and the α-stabilization effect of silyl and phosphino substitution was found to be significant. This research provides valuable insights into the stabilization mechanisms and energetic properties of this compound (Römer et al., 1998).
Electron Mobility
Bis(trimethylsilyl)methane's electron mobility has been studied in comparison to hexamethyldisiloxane. The research found that for silicon-containing compounds like bis(trimethylsilyl)methane, the electron mobility is higher than in comparable alkanes. This property is crucial for understanding the behavior of these compounds in various environments (Holroyd et al., 1997).
Synthesis and Molecular Structure
The synthesis and molecular structure of derivatives of bis(trimethylsilyl)methane have been explored. Studies have been conducted on compounds like Bis[(-2,2-dimethyl-1-trimethylsiloxypropyliden)phosphano]methane, where the structural arrangement and bond distances and angles offer deep insights into the molecular behavior of these compounds (Becker & Mundt, 1978).
Peterson Olefinations
Bis(trimethylsilyl)methane has been used in the stereoselective Peterson olefinations, demonstrating its applicability in creating diverse organic structures. This research highlights its role in organic synthesis, particularly in reactions involving carbonyl electrophiles and substituted N-benzylideneaniline as electrophiles. This application showcases the compound's utility in complex chemical transformations (Das et al., 2015).
Synthesis of Alkyl Trimethylsilyldithioformates
Bis(trimethylsilyl)methane is instrumental in the synthesis of alkyl trimethylsilyldithioformates. This chemical reaction involves trapping bis(trimethylsilyl)thione with alkanesulfenic acids, leading to the synthesis of bis- and tris(trimethylsilyl)methanethiols, showcasing the compound's versatility in sulfur-based organic syntheses (Block & Aslam, 1985).
Fluoro Olefin Synthesis
Bis(trimethylsilyl)methane serves as a novel C1 building block in the synthesis of fluoro olefins. Its reaction with aldehydes in the presence of catalysts yields various fluorinated compounds, demonstrating its applicability in creating specialized organic molecules with potential applications in materials science and pharmaceuticals (Shimizu et al., 1999; Shimizu et al., 2000).
Synthesis of Geminal Di(hypersilyl) Compounds
Research has been conducted on the synthesis and structure of compounds like Methoxybis[tris(trimethylsilyl)silyl]methane, representing the first geminal di(hypersilyl) compound with a central carbon atom. These studies contribute to understanding the spatial demands and molecular distortions caused by bulky silyl groups in organic molecules (Jeschke et al., 1996).
Safety And Hazards
properties
IUPAC Name |
trimethyl(trimethylsilylmethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20Si2/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIODRUWWNNGPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062189 | |
Record name | Methylenebis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062189 | |
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Molecular Weight |
160.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Bis(trimethylsilyl)methane | |
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URL | https://haz-map.com/Agents/20348 | |
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Product Name |
Bis(trimethylsilyl)methane | |
CAS RN |
2117-28-4 | |
Record name | 1,1′-Methylenebis[1,1,1-trimethylsilane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2117-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, 1,1'-methylenebis(1,1,1-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, 1,1'-methylenebis[1,1,1-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylenebis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylenebis[trimethylsilane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Bis(trimethylsilyl)methane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XS24AZP3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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